1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid
Description
Properties
IUPAC Name |
1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO4/c7-6-1-11-5(10)3(6)2(6)4(8)9/h2-3H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANVLCIISWUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C2C(=O)O)C(=O)O1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by cyclization to form the oxirane ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Medicinal Chemistry
1-Bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's role as a precursor in synthesizing biologically active compounds, particularly those targeting specific enzyme pathways involved in cancer progression .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block due to its reactive functional groups. It can participate in various reactions, including cyclization and substitution reactions.
Research Findings : Research demonstrated successful applications of this compound in synthesizing complex organic molecules through multi-step synthetic routes, showcasing its utility in developing new chemical entities .
The synthesis of this compound typically involves bromination and subsequent oxidation processes. These methods have been optimized to improve yield and purity.
Synthesis Methodology : Recent advancements have introduced more efficient synthetic pathways utilizing manganese(III) oxidation techniques, which allow for higher yields of the desired product while minimizing by-products .
Mechanism of Action
The mechanism by which 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
3-Oxabicyclo[3.1.0]hexane Derivatives
Compounds sharing the 3-oxabicyclo[3.1.0]hexane core but differing in substituents include:
Key Differences :
- Substituent Position : The target compound’s bromine (position 1) and ketone (position 4) differ from analogs with substituents at positions 2, 3, or 6.
- Reactivity : Bromine enhances electrophilicity for nucleophilic substitution, while fluorine () increases metabolic stability.
- Applications : The phenyl-substituted analog () is used in materials science, whereas the unsubstituted core () serves as a versatile synthon.
Azabicyclo[3.1.0]hexane Derivatives
Replacing the oxygen bridge with nitrogen yields 3-azabicyclo[3.1.0]hexane derivatives, which exhibit distinct electronic and biological properties:
Key Differences :
Other Bicyclo Systems
Larger or differently substituted bicyclo systems provide additional contrasts:
Key Differences :
Physicochemical Properties
Biological Activity
1-Bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic carboxylic acids characterized by a bromine substituent and an oxo group. Its molecular formula is , with a molecular weight of approximately 219.04 g/mol. The structural complexity contributes to its varied biological interactions.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
Antimicrobial Activity
A study conducted by researchers at PubChem indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various bacterial strains. The specific activity of this compound was not extensively documented; however, its structure suggests potential efficacy.
Enzyme Inhibition Studies
Research has highlighted the role of similar bicyclic compounds in inhibiting fatty acid synthase (FASN) pathways, which are crucial in cancer metabolism. This inhibition leads to decreased lipid synthesis and increased apoptosis in cancer cells, suggesting that this compound may have similar effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Chen et al., 2014 | Investigate the effects of related oxabicyclic compounds on mitochondrial function | Found that inhibition of mitochondrial fatty acid synthesis led to increased oxidative stress and reduced cell viability in cancer models |
| Umesha et al., 2009 | Evaluate the antimicrobial activity of bicyclic compounds | Identified potential candidates for antibiotic development; while not specifically on our compound, results suggest a trend for similar structures |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic lactones like this compound typically involves cyclopropanation followed by bromination. For example, bromination of the oxabicyclo core can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Stereochemical control is critical; the use of chiral auxiliaries or enantioselective catalysts (e.g., Rh-based) during cyclopropanation steps can direct the configuration of the bicyclic system . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by H/C NMR (e.g., distinguishing C-6 carboxylic acid protons at δ ~12-13 ppm) are essential .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests:
- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Acidic conditions may hydrolyze the lactone ring, while basic conditions could de-brominate the structure .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store lyophilized samples at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of bicyclo[3.1.0]hexane derivatives, and how can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from impurities or stereochemical variations.
- SAR Workflow :
Synthesize analogs with modifications at the bromine (e.g., Cl, I substitution) or lactone ring (e.g., esterification of the carboxylic acid).
Test in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in enzyme inhibition assays).
Perform molecular docking (using software like AutoDock Vina) to correlate activity with binding affinity to targets (e.g., bacterial enoyl-ACP reductase) .
- Key Finding : Bromine’s electronegativity enhances electrophilic reactivity, potentially improving target engagement but increasing cytotoxicity .
Q. How can the stereochemical integrity of this compound be verified during scale-up synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA:TFA = 90:10:0.1) to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., PtCl₄) to resolve absolute configuration. demonstrates successful resolution of bicyclo[3.1.0] systems using this method .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (e.g., Gaussian 16) to confirm stereochemistry .
Q. What computational methods predict the reactivity of the bromine substituent in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices () to identify electrophilic sites. The bromine atom typically shows high , making it susceptible to SN2 reactions with amines or thiols .
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaN₃ in DMF) via F NMR (if using fluorinated analogs) or LC-MS to derive rate constants and validate computational predictions .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
